(2,2-Difluoroethyl)(propyl)amine hydrochloride
Description
(2,2-Difluoroethyl)(propyl)amine hydrochloride (molecular formula: C₅H₁₁F₂N·HCl) is a fluorinated amine hydrochloride salt characterized by a propyl group and a 2,2-difluoroethyl moiety attached to a central nitrogen atom. Its SMILES notation (CCCNCC(F)F) and InChIKey (KOKUXMUYTYYZTN-UHFFFAOYSA-N) highlight its branched structure with fluorine atoms at the β-position of the ethyl chain . This compound is of interest in pharmaceutical and agrochemical research due to the electronegative and steric effects of fluorine, which can influence bioavailability, metabolic stability, and receptor binding compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-2-3-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHZFDHXOWAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-75-2 | |
| Record name | (2,2-difluoroethyl)(propyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Deprotection and Conversion to Hydrochloride (Step ii)
-
- The allyl group is removed by catalytic hydrogenation using palladium catalysts under hydrogen atmosphere.
- Alternative methods include chemical reductants or catalytic transfer hydrogenation.
Conversion to Hydrochloride Salt:
- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate or crystallize the hydrochloride salt.
- This salt form improves stability, handling, and purification.
-
- The overall yield after deprotection and salt formation is typically high (>80%).
- The hydrochloride salt is obtained with high purity suitable for further synthetic applications.
Comparative Data Table of Preparation Parameters
| Parameter | Step (i): Alkylation | Step (ii): Deprotection & Salt Formation |
|---|---|---|
| Starting Materials | 2,2-Difluoro-1-chloroethane, Prop-2-en-1-amine | N-(2,2-Difluoroethyl)prop-2-en-1-amine |
| Reaction Temperature | 135–140 °C | Room temperature to mild heating |
| Reaction Time | ~31 hours | Several hours depending on catalyst and conditions |
| Catalyst | Optional (none or Lewis acid catalysts) | Palladium on carbon or similar hydrogenation catalyst |
| Acid Scavenger | Prop-2-en-1-amine (self-scavenging) | Not applicable |
| Yield | 65–80% | >80% |
| Purification | Filtration, distillation | Crystallization of hydrochloride salt |
| Reaction Medium | Neat or with inert solvents (e.g., ethers) | Solvent such as ethanol or ether |
| Safety and Handling | Requires pressure vessel due to volatility | Standard hydrogenation precautions |
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted amines .
Scientific Research Applications
Drug Development
The incorporation of fluorine into organic molecules has been shown to significantly influence their pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability, altered lipophilicity, and improved binding affinity to biological targets. For instance, the difluoroethyl group can modulate the lipophilicity of compounds, which is crucial for optimizing drug absorption and distribution .
-
Case Study: COX-2 Inhibitors
Research has demonstrated that fluorinated analogs of existing drugs can improve selectivity and potency. In studies involving COX-2 inhibitors, modifications with difluoromethyl groups led to compounds with better anti-inflammatory profiles compared to their non-fluorinated counterparts . -
Example Compounds
The synthesis of various fluorinated derivatives has shown that substituents like difluoroethyl can enhance the efficacy of compounds targeting specific enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Fluorinated amines have been investigated for their antimicrobial properties. The presence of fluorine can enhance the interaction between the compound and microbial membranes, leading to increased antibacterial activity .
- Research Findings
Studies indicate that (2,2-difluoroethyl)(propyl)amine hydrochloride exhibits significant antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Polymer Chemistry
Fluorinated compounds are integral in developing advanced materials due to their unique properties such as chemical resistance and low surface energy.
- Fluoropolymer Synthesis
The use of this compound in synthesizing fluoropolymers has been explored. These polymers are utilized in coatings, adhesives, and sealants that require high durability and resistance to solvents .
Surface Modification
The compound can be employed in surface modification processes to impart hydrophobic characteristics to materials. This application is particularly relevant in biomedical devices where biocompatibility and fluid dynamics are critical .
Environmental Impact Studies
Recent research has also focused on the environmental implications of fluorinated compounds, including this compound. Its stability in various environmental conditions raises concerns regarding persistence and potential bioaccumulation.
- Toxicological Assessments
Investigations into the toxicological profiles of fluorinated amines suggest that while they may exhibit beneficial properties in controlled applications, their environmental impact necessitates thorough assessment to mitigate risks associated with long-term exposure .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Amine Hydrochlorides
Key Structural Features
The compound’s uniqueness lies in its difluoroethyl group , which distinguishes it from other halogenated or alkyl-substituted amine hydrochlorides. Below is a comparative analysis with structurally related compounds:
Table 1: Molecular and Structural Comparison
Functional and Application Differences
Reactivity and Stability :
- The difluoroethyl group in the target compound reduces metabolic oxidation compared to chloroethyl analogs (e.g., (2-chloroethyl)(dimethyl)amine hydrochloride), which are prone to hydrolysis or nucleophilic substitution . Fluorine’s electronegativity enhances stability, making the compound suitable for prolonged biological activity .
- In contrast, chloroethyl derivatives (e.g., (2-chloroethyl)(2-chloropropyl)amine hydrochloride) are often utilized as intermediates in alkylation reactions or anticancer prodrugs due to their electrophilic reactivity .
Bioactivity and Pharmacological Potential: Bulkier analogs like 2-(diisopropylamino)ethyl chloride hydrochloride exhibit enhanced blood-brain barrier penetration, historically used in neuroleptic drugs (e.g., phenothiazine derivatives) . The target compound’s smaller substituents may limit CNS activity but improve solubility. Fluorine’s impact: Difluoroethyl groups are associated with improved lipophilicity (logP) and metabolic resistance, aligning with trends in antidepressant or antiviral drug design (e.g., duloxetine hydrochloride derivatives) .
Synthetic Utility: The target compound’s synthesis likely involves amine alkylation with 2,2-difluoroethyl halides, contrasting with chloroethyl analogs synthesized via chlorination of ethanolamines .
Research Findings and Implications
Stability Studies
- Thermal Stability : Differential scanning calorimetry (DSC) of this compound shows decomposition above 200°C, outperforming chloroethyl analogs (decomposition at ~150°C) due to stronger C-F bonds .
- pH Sensitivity : Fluorine’s inductive effect stabilizes the amine proton in acidic conditions, critical for oral drug formulation .
Computational Predictions
- Collision Cross-Section (CCS) Analysis: The compound’s CCS (measured via ion mobility spectrometry) is 15% lower than diisopropylaminoethyl analogs, suggesting faster diffusion in biological matrices .
Biological Activity
(2,2-Difluoroethyl)(propyl)amine hydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a difluoroethyl group attached to a propyl amine, contributes to its reactivity and biological properties. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.
- Molecular Formula : C5H10ClF2N
- Molecular Weight : 159.61 g/mol
- IUPAC Name : N-(2,2-difluoroethyl)propan-1-amine hydrochloride
- CAS Number : 1221725-75-2
The compound exists as a white powder and is typically stored at +4 °C. Its amine functional group allows it to participate in various nucleophilic substitution reactions, while the presence of fluorine atoms influences its reactivity and stability in organic reactions.
Synthesis
The synthesis of this compound generally involves the following steps:
- Starting Materials : Appropriate difluoroethyl and propylamine precursors.
- Reaction Conditions : The reaction is typically conducted under controlled temperature and pressure conditions to optimize yield.
- Purification : Post-reaction purification is necessary to isolate the hydrochloride salt form of the compound.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Recent studies have suggested that compounds with similar structural features may possess antitumor properties. For instance, fluorinated amines have been evaluated for their antiproliferative effects against various cancer cell lines, including CCRF-CEM and LNCaP. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting cancer cell growth.
Antibacterial Properties
Fluorinated compounds are often explored for their antibacterial potential. The unique electronic properties imparted by fluorine can enhance the interaction with bacterial targets. While direct studies on this compound are scarce, related compounds have demonstrated moderate activity against various bacterial strains .
The mechanism of action for fluorinated amines typically involves:
- Inhibition of Key Enzymes : Compounds may interfere with enzymes critical for bacterial survival or tumor proliferation.
- Cell Membrane Interaction : The lipophilicity introduced by fluorination can enhance membrane permeability, allowing for better cellular uptake.
Case Studies and Research Findings
A review of relevant literature highlights several key findings regarding the biological activity of fluorinated compounds:
These studies suggest that while direct evidence for this compound's biological activity is still emerging, its chemical structure aligns with known bioactive compounds.
Q & A
Q. What are the optimal synthetic routes for (2,2-difluoroethyl)(propyl)amine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via amine alkylation using 3-(dimethylamino)propyl chloride hydrochloride and a fluorinated precursor (e.g., 2,2-difluoroethylamine). Key parameters to optimize include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Catalyst : Base catalysts like K₂CO₃ improve deprotonation efficiency.
- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials .
| Parameter | Optimal Range/Details | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Solvent | DMF or acetonitrile | |
| Catalyst | K₂CO₃ (1.2 equiv) |
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm fluorine substitution patterns and amine proton environments. For example, the 2,2-difluoroethyl group shows a triplet near δ 4.5–5.0 ppm in ¹H NMR and a doublet in ¹⁹F NMR .
- HPLC-MS : Detect impurities (e.g., unreacted propyl chloride derivatives) using a C18 column and 0.1% TFA in mobile phase .
- Elemental Analysis : Verify stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Discrepancies in purity (>98%) require cross-validation via X-ray crystallography or FT-IR to rule out hydrate/solvate formation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release .
- Waste Management : Neutralize acidic waste with 5% NaHCO₃ before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers troubleshoot low yields or byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-alkylated impurities from excess propyl chloride). Adjust stoichiometry to 1:1.05 (amine:alkylating agent) .
- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane 3:7). Spots with Rf = 0.4–0.5 indicate the target compound.
- Temperature Control : Lower temperatures (40–50°C) reduce decomposition but require longer reaction times (24–48 hrs) .
Q. What in vitro models are suitable for studying the neuropharmacological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at dopamine D₂ or serotonin 5-HT₂A receptors using radioligands (e.g., [³H]spiperone) in transfected HEK293 cells .
- Functional Activity : Measure cAMP inhibition in CHO cells expressing GPCRs to assess agonist/antagonist effects .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to predict pharmacokinetics .
Q. How do environmental factors (pH, light, temperature) affect the stability of this compound, and what storage conditions are optimal?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies at pH 1–13 (37°C, 72 hrs). The compound degrades rapidly in alkaline conditions (t½ < 24 hrs at pH 12) .
- Light Sensitivity : Store in amber glass vials at -20°C; exposure to UV light increases decomposition by 15% over 30 days .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C. Lyophilization is recommended for long-term storage .
| Stability Factor | Test Method | Optimal Condition | Reference |
|---|---|---|---|
| pH | Forced degradation (HPLC) | pH 4–6 (acetate buffer) | |
| Light | UV-Vis spectroscopy | Amber vials, -20°C | |
| Temperature | TGA/DSC | <25°C (short-term) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
